molecular formula C7H6F3N3O B2483004 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 2094627-94-6

1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B2483004
CAS No.: 2094627-94-6
M. Wt: 205.14
InChI Key: OTAWIKRORPHYRK-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,5-a]pyrazine core have demonstrated potent and selective inhibitory activity against various biological targets. Specifically, close structural analogs have been developed as potent inhibitors of the BRD9 bromodomain, a subunit of the SWI/SNF chromatin remodeling complex implicated in oncology research . Furthermore, related imidazopyrazine derivatives have been extensively explored as multi-target-directed ligands for complex neurological conditions, showing promising activity as acetylcholinesterase (AChE) inhibitors and antioxidants, which are valuable properties in neurodegenerative disease research . The incorporation of the trifluoromethyl group is a common strategy in lead optimization to influence a compound's pharmacokinetic properties, including its metabolic stability and membrane permeability. This product is intended for use in hit-to-lead optimization campaigns, molecular screening, and the synthesis of more complex bioactive molecules. It is supplied as a high-purity material for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(trifluoromethyl)-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)11-1-2-13(4)3-12-5/h3H,1-2H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAWIKRORPHYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2C(=O)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter-Type Reaction with Bismuth(III) Trifluoromethanesulfonate

A seminal approach involves Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), which facilitates benzylic cation formation from alcohols. In a representative procedure:

  • Substrate Preparation : Phenyl(pyridin-2-yl)methanol serves as the benzylic alcohol precursor.
  • Catalytic System : Bi(OTf)₃ (5 mol%) and para-toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv) in dichloroethane (DCE).
  • Nucleophilic Attack : Acetonitrile (15 equiv) introduces the trifluoromethyl group via Ritter-type trapping of the benzylic cation.
  • Cyclization : Heating at 150°C induces intramolecular cyclization to form the imidazo[1,5-a]pyrazine core.

Key Data :

Parameter Value
Yield 62–89%
Reaction Time 12–18 hours
Substrate Scope Broad (aryl/alkyl)

This method’s strength lies in its compatibility with electron-deficient and sterically hindered substrates. However, the high temperature (150°C) may limit scalability for thermally sensitive intermediates.

Cyclization of Mesoionic Oxazolium Olates

An alternative one-pot synthesis starts with mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which undergo TosMIC (tosylmethyl isocyanide)-mediated cyclization:

  • Oxazolium Intermediate : Generated from trifluoroacetyl precursors under basic conditions.
  • TosMIC Addition : Introduces the pyrazine ring via [3+2] cycloaddition.
  • Rearrangement : Acidic workup induces ring expansion to yield the imidazo[1,5-a]pyrazin-8-one framework.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM) at 0°C
  • Catalyst: None required (thermal activation)
  • Yield: 78–92%

This method excels in atom economy and avoids metal catalysts, but requires strict anhydrous conditions to prevent TosMIC hydrolysis.

Trifluoromethylation via AgSCF₃-Mediated S-Transfer

Post-cyclization trifluoromethylation offers modularity for late-stage diversification:

  • Imidazole N-Oxide Precursor : Synthesized via condensation of diacetyl monoxime and N-benzylformaldimine.
  • Sulfur Transfer : Treatment with tosyl chloride (TsCl) and thiols generates imidazole-2-thiones.
  • Trifluoromethylation : AgSCF₃ in methanol/HCl at −30°C installs the CF₃ group.

Critical Parameters :

  • Temperature: −30°C prevents side reactions
  • Yield: 83–91% (two-step)

This sequential approach allows precise control over CF₃ positioning but involves costly silver reagents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bi(OTf)₃ System : DCE outperforms polar aprotic solvents (DMF, EtOAc) by stabilizing cationic intermediates.
  • Cyclization Step : Temperatures >130°C are essential for ring closure but risk decomposition.
  • Low-Temperature Trifluoromethylation : Methanol/HCl at −30°C minimizes byproducts in AgSCF₃ reactions.

Catalytic Enhancements

  • Acid Additives : p-TsOH·H₂O increases reaction rates in Bi(OTf)₃ systems by protonating sluggish intermediates.
  • Dual Catalysis : Combining Bi(OTf)₃ with Brønsted acids improves yields by 15–20% for electron-rich substrates.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR : Distinct signals for CF₃ (δ ~120 ppm in ¹⁹F NMR) and bridgehead protons (δ 4.2–4.8 ppm).
  • HRMS : Molecular ion peaks matching [M+H]+ at m/z 227.62 (C₇H₈F₃N₃).
  • X-ray Crystallography : Confirms the bicyclic structure and CF₃ orientation.

Comparative Analysis of Methodologies

Method Yield (%) Cost Scalability Functional Group Tolerance
Ritter-Type 62–89 Moderate Moderate High
Mesoionic Cyclization 78–92 Low High Moderate
AgSCF₃ Trifluoromethylation 83–91 High Low Low

The mesoionic route offers the best balance of yield and cost, while AgSCF₃-based methods suit small-scale diversification.

Applications in Medicinal Chemistry

  • BRD9 Inhibition : Analogues show IC₅₀ values <100 nM against bromodomain proteins.
  • Kinase Modulation : Structural analogs demonstrate activity against ACK1 and BTK kinases.
  • Metabolic Stability : The CF₃ group reduces hepatic clearance by 40% compared to non-fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This method allows for the production of the compound with high yield and purity.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives formed from it.

Biology

Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential antibacterial and anticancer properties.

  • Mechanism of Action : Similar compounds have shown inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition can disrupt cell cycle progression in various cancer cell lines .

Medicine

Due to its unique structure, this compound is being explored as a candidate for drug development. Its interactions with biological targets such as serotonin receptors suggest potential applications in developing antidepressant and anxiolytic agents .

Industry

In industrial applications, this compound is utilized in developing new materials with enhanced stability or reactivity. Its unique properties make it suitable for various chemical processes and formulations.

Recent studies have highlighted the biological activities associated with this compound:

  • Serotonin Receptor Interaction : Derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT7), crucial for mood regulation .
  • Phosphodiesterase Inhibition : The compound exhibits weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which may enhance signaling pathways related to cognitive function .

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in Imidazo[1,5-a]pyrazin-8-ones

Several analogs of this scaffold have been synthesized with substituents at positions 1, 5, 6, and 5. Key examples include:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target 1-CF₃ C₇H₆F₃N₃O 205.14 Not reported Not reported Not available in evidence
3a 7-CH₃, 5-Ts, 6-Ph C₂₀H₁₇N₃O₃S 379.43 178–180 91 IR: 3144, 1676 cm⁻¹; ¹H NMR: δ 2.43 (s, CH₃)
3i 6-(4-NO₂Ph), 5-Ts, 7-Ph C₂₅H₁₈N₄O₅S 486.10 244–245 76 IR: 3181, 1684 cm⁻¹; ¹³C NMR: δ 154.5 (CO)
3j 6-(4-OCH₃Ph), 5-Ts, 7-Ph C₂₆H₂₁N₃O₄S 471.13 253–256 99 MS: m/z 471 (M⁺, 100%)

Key Observations :

  • Trifluoromethyl vs.
  • Aromatic Substituents (3i, 3j): Nitro (-NO₂) and methoxy (-OCH₃) groups in 3i and 3j significantly impact melting points and yields. The nitro group in 3i lowers yield (76%) but increases thermal stability (mp 244–245°C) due to enhanced intermolecular interactions .

Halogenated Derivatives

Halogenation at the 1- or 3-position modifies electronic properties and bioactivity:

  • 1-Bromo-3-(trifluoromethyl)-5H... The -CF₃ group maintains electron-withdrawing effects, while bromine offers a handle for diversification .
  • 3-(Difluoromethyl)-5H... (CID 165951141) : Replacing -CF₃ with -CHF₂ reduces electronegativity but retains some fluorophilic character, which may influence binding affinity in target proteins .

Non-Fluorinated Analogs

  • 6,7-Dihydro-5H-imidazo[1,5-a]pyrazin-8-one (CAS 374795-77-4) : The absence of -CF₃ results in a simpler structure (C₈H₁₀F₃N₃O₂, MW 237.18 g/mol) with reduced lipophilicity. This analog is discontinued in commercial catalogs, highlighting the preference for fluorinated derivatives in drug discovery .
  • 1-(Propan-2-yl)-5H...

Biological Activity

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5F3N4O
  • CAS Number : 2567502-43-4
  • Molecular Weight : 218.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : Studies have indicated that derivatives of imidazo[1,5-a]pyrazine compounds exhibit affinity for serotonin receptors (5-HT1A and 5-HT7). These interactions are crucial for the development of antidepressant and anxiolytic agents .
  • Phosphodiesterase Inhibition : The compound has been shown to possess weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play a role in the regulation of cyclic nucleotide levels in cells. This inhibition can lead to enhanced signaling pathways associated with mood regulation and cognitive function .

Biological Activity

This compound exhibits several notable biological activities:

Antidepressant and Anxiolytic Effects

Recent studies have demonstrated that compounds similar to this compound can significantly reduce depressive behaviors in animal models. For instance:

  • In forced swim tests (FST), certain derivatives showed comparable efficacy to established antidepressants like diazepam at specific dosages (e.g., 2.5 mg/kg) .

Anticancer Potential

Emerging research suggests that imidazo[1,5-a]pyrazine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Study 1: Antidepressant Activity

A study published in PubMed explored the pharmacological profiles of several imidazo derivatives. The findings indicated that certain compounds displayed significant binding affinities for serotonin receptors and demonstrated anxiolytic effects superior to traditional treatments .

Study 2: Phosphodiesterase Inhibition

Research highlighted in ResearchGate focused on the development of a small molecule library that included imidazo derivatives. The study found that these compounds could serve as potential phosphodiesterase inhibitors with implications for treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin receptor modulation
AnxiolyticSerotonin receptor modulation
Phosphodiesterase InhibitionModulation of cyclic nucleotide levels
AnticancerInduction of apoptosisEmerging Research

Q & A

Q. What are the established synthetic routes for 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one?

Methodological Answer: The synthesis typically involves cyclization strategies and functional group transformations. Two prominent methods include:

  • Meldrum’s Acid Route : A novel approach uses Meldrum’s acid and chiral amino esters as starting materials. Intramolecular cyclization under mild conditions forms the pyrazine core. This method allows for parallel synthesis and substituent diversity .
  • Carbonyldiimidazole-Mediated Cyclization : A general procedure involves activating carboxylic acids with carbonyldiimidazole (CDI), followed by refluxing with hydrazine derivatives in anhydrous DMF. This method is adaptable for introducing aryl/heteroaryl groups at specific positions .

Q. Key Considerations :

  • Solvent choice (e.g., DMF, ethanol) impacts reaction efficiency.
  • Catalysts (e.g., CDI) and temperature control (e.g., 100°C for activation) are critical for yield optimization.

Q. How is the compound characterized to confirm structural identity and purity?

Methodological Answer: Characterization employs a combination of spectroscopic and chromatographic techniques:

  • Spectroscopy :
    • NMR (1H, 13C, 19F) to verify the trifluoromethyl group and imidazo-pyrazine backbone .
    • HRMS for molecular weight confirmation (theoretical: 205.14 g/mol for C₇H₆F₃N₃O) .
  • Chromatography :
    • HPLC with UV detection (purity ≥95%) to assess impurities, especially in intermediates like tert-butyl-protected derivatives .

Q. How do structural modifications at the 1- and 3-positions influence pharmacological activity?

Methodological Answer: Modifications are explored to enhance target binding or metabolic stability:

  • 1-Position : Introducing carboxylic acid groups (e.g., 3-methyl-1-carboxylic acid derivatives) improves solubility and enables salt formation for pharmacokinetic optimization .
  • 3-Position : Bromo or phenylthio substituents (e.g., 3-(trifluoromethyl)-1-bromo analogs) enhance interactions with hydrophobic binding pockets in enzymes like BRD4 .

Q. Case Study :

  • BRD4 Inhibition : Substituting the 3-position with a phenyl group (compound 17) resulted in subnanomolar IC₅₀ (30 nM) and improved metabolic stability in human liver microsomes .

Q. What strategies resolve contradictions in synthetic yields across studies?

Methodological Answer: Discrepancies often arise from reaction conditions or purification methods:

  • Controlled Cyclization : Lowering reaction temperatures (e.g., from 100°C to 60°C) reduces side reactions in CDI-mediated syntheses, improving yields from 40% to 65% .
  • Purification : Gradient recrystallization (DMF/i-propanol mixtures) enhances purity (>98%) of intermediates like tert-butyl-protected derivatives .

Q. How can the pharmacokinetic profile of this compound be optimized?

Methodological Answer: Key strategies include:

  • Metabolic Stability : Substituent engineering (e.g., replacing labile methyl groups with trifluoroethyl) reduces CYP450-mediated oxidation. Compound 17 showed 3-fold higher stability in mouse microsomes compared to earlier analogs .
  • Salt Formation : Hydrochloride salts (e.g., ethyl ester dihydrochloride derivatives) improve aqueous solubility and bioavailability .

Q. What role does X-ray crystallography play in understanding binding interactions?

Q. Key Reference :

  • Crystallographic data collection using Bruker APEX2 and refinement with SAINT .

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